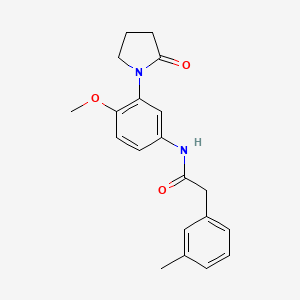

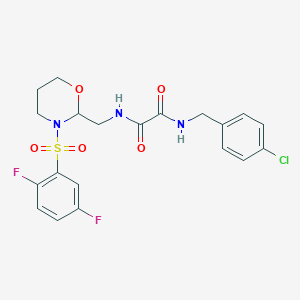

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide, commonly known as HET0016, is a potent and selective inhibitor of 20-HETE synthesis. 20-HETE is a biologically active metabolite of arachidonic acid that plays a crucial role in regulating vascular tone, blood pressure, and renal function. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.

Scientific Research Applications

Organic Synthesis and Catalysis

Chemical compounds similar to "N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide" have been explored for their roles in facilitating complex organic transformations. For instance, the use of sulfonamide derivatives in asymmetric hydrogenation reactions has shown high enantioselectivity, offering a pathway to synthesize chiral molecules, which are crucial in pharmaceuticals (Ohkuma et al., 2007). Furthermore, such compounds are instrumental in the one-step synthesis of heterocyclic compounds, demonstrating their utility in the rapid construction of complex molecular architectures (Sakamoto et al., 1988).

Material Science and Polymer Chemistry

In material science, derivatives of methanesulfonamide have been applied in the synthesis and characterization of novel polymeric materials. For example, diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands have been studied for their unique structural motifs and potential applications in nanotechnology and materials engineering (Shankar et al., 2011). This research underscores the importance of such compounds in the development of new materials with tailored properties.

Biochemical Applications

The biochemical applications of methanesulfonamide derivatives are exemplified by their roles in enzyme catalysis. Studies have revealed their participation in enzyme systems, such as the methyl coenzyme M reductase system, which is pivotal in methane biosynthesis by methanogenic archaea (Gunsalus et al., 1978). This insight is crucial for understanding and manipulating microbial methane production, with implications for energy production and greenhouse gas management.

Environmental and Chemical Stability

Research on the stability and reactivity of methanesulfonamide compounds under various conditions provides valuable information for environmental chemistry. The study of hydroxyl radical-induced oxidation of methanesulfinic acid, leading to the formation of methanesulfonic acid and other products, illustrates the environmental fate of these compounds and their potential impact on atmospheric chemistry (Flyunt et al., 2001).

properties

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S3/c1-14-5-2-6-15(11-14)12-25(21,22)19-13-18(20,16-7-3-9-23-16)17-8-4-10-24-17/h2-11,19-20H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXJTLSUKZCGFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-nitrothiophen-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B2573988.png)

![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/no-structure.png)

![3-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573992.png)

![(E)-4-(morpholinosulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2573995.png)

![5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2573997.png)

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2574001.png)

![2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2574006.png)